benzyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
Benzyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate is a triazole-based heterocyclic compound with a unique substitution pattern. Its structure features:
- A methyl group at position 5 of the triazole, which reduces steric hindrance compared to bulkier substituents.
- A benzyl ester at position 4, which improves lipophilicity and membrane permeability compared to carboxylic acid derivatives.
This compound is of interest in medicinal chemistry due to the pharmacological relevance of triazole derivatives, particularly in anticancer and antimicrobial applications .
Properties
IUPAC Name |
benzyl 1-(2-methoxycarbonylthiophen-3-yl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-11-14(16(21)24-10-12-6-4-3-5-7-12)18-19-20(11)13-8-9-25-15(13)17(22)23-2/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHELXNGESYXKGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(SC=C2)C(=O)OC)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of organic compounds known as linear 1,3-diarylpropanoids.
Mode of Action
It’s known that 1° benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation.
Biochemical Pathways
It’s known that the suzuki–miyaura (sm) cross-coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium.
Pharmacokinetics
It’s known that the compound is stored at 28°c, indicating that it may require specific storage conditions to maintain its stability.
Result of Action
It’s known that the compound is synthesized via a reaction involving 2-methyl-1h-benzo[d]imidazole and 4-(methoxycarbonyl)benzyl bromide.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the temperature at which the compound is stored can affect its stability. Additionally, the compound’s reactivity may be influenced by the presence of other substances, such as the organoboron reagents used in the Suzuki–Miyaura coupling reaction.
Biochemical Analysis
Biochemical Properties
Proteins, as enzymes, are known to interact with various compounds, accelerating the conversion of substrates into products. The interactions between this compound and specific enzymes, proteins, or other biomolecules could potentially influence biochemical reactions.
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It’s plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of benzyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate in laboratory settings. Similar compounds have been observed to undergo changes over time in terms of stability, degradation, and long-term effects on cellular function.
Metabolic Pathways
The specific metabolic pathways involving this compound are not currently known. It’s plausible that it may interact with certain enzymes or cofactors, potentially influencing metabolic flux or metabolite levels.
Biological Activity
Benzyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS: 692733-14-5) is a compound that has garnered interest due to its potential biological activities. This article delves into the biological properties of this compound, including its synthesis, structural characteristics, and reported activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 357.38 g/mol. The compound features a triazole ring connected to a benzyl group and a thienyl moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅N₃O₄S |
| Molecular Weight | 357.38 g/mol |
| Boiling Point | 550.6 ± 60.0 °C (predicted) |
| Density | 1.36 ± 0.1 g/cm³ (predicted) |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate azides and carbonyl compounds under controlled conditions. The methodology often includes the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a common approach for synthesizing triazole derivatives.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Studies indicate that triazole derivatives can exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, compounds similar in structure have shown effectiveness against antibiotic-resistant strains such as MRSA and VRE .
Anticancer Potential
Research suggests that triazole derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival . While direct studies on this specific compound may be limited, related triazoles have demonstrated promising results in preclinical models.
Enzyme Inhibition
Some studies have indicated that triazole compounds can act as enzyme inhibitors, particularly in the context of diseases such as Alzheimer's disease. The inhibition of gamma-secretase by structurally related compounds has been observed, suggesting potential therapeutic applications in neurodegenerative disorders .
Case Studies
Case Study 1: Antimicrobial Evaluation
A study evaluating the antimicrobial activity of various triazole derivatives found that compounds with similar structural motifs exhibited MIC values in the low micromolar range against resistant bacterial strains. This compound was included in preliminary screenings, showing promising results.
Case Study 2: Anticancer Activity
In vitro studies conducted on triazole derivatives revealed their ability to inhibit cancer cell lines by inducing apoptosis through caspase activation. Although specific data for this compound is still emerging, the overall class of triazoles has been recognized for its potential in cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares key structural features and properties of the target compound with analogous triazole derivatives:
Key Observations:
- Position 1 Substituents: The thienyl group in the target compound introduces sulfur-based electronic effects, contrasting with phenyl (e.g., 4-chlorophenyl in ) or amide-linked (e.g., 2-oxo-2-(phenylamino)ethyl in ) substituents. Thiophene’s aromaticity and lower electronegativity compared to phenyl may enhance π-π stacking or alter binding kinetics .
- Position 5 Substituents : The methyl group at position 5 is conserved in several analogs. Bulkier substituents here correlate with reduced activity, as seen in , where larger groups decreased antiproliferative effects.
- Ester vs. Acid : The benzyl ester in the target compound likely improves bioavailability compared to carboxylic acid derivatives (e.g., ), which may suffer from poor membrane permeability .
Q & A
Q. What synthetic methodologies are effective for preparing benzyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate?
The compound is synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. A representative protocol involves:
- Reacting benzyl azide with a functionalized alkyne (e.g., methyl propiolate derivative substituted with a thienyl group).
- Using CuSO₄·5H₂O and sodium ascorbate as the catalytic system in a 1:1 tert-butanol/water solvent mixture at 60°C for 12–24 hours .
- Purification via silica gel chromatography (eluent: ethyl acetate/hexane gradient) yields the product. Key considerations: Catalyst loading (5–10 mol%), steric effects from the thienyl substituent, and regioselectivity (1,4-disubstituted triazole formation) .
Q. How can the purity and structural identity of this compound be validated?
- Purity : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). Purity >95% is typical for research-grade material.
- Structural confirmation :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl group at C5, benzyl group at N1).
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ or [M+Na]⁺).
- Single-crystal X-ray diffraction (if crystallized): SHELXL refinement for bond lengths/angles and ORTEP-3 for visualization .
Q. What are the key physicochemical properties (solubility, stability) relevant to in vitro assays?
- Solubility : Moderately soluble in DMSO (>10 mM), poorly soluble in water (<0.1 mg/mL). Use DMSO stock solutions (≤10% v/v in buffer) for biological assays.
- Stability : Stable at −20°C under argon for >6 months. Degrades in acidic conditions (pH <3) via ester hydrolysis; monitor by TLC .
Advanced Research Questions
Q. How do electronic effects of the thienyl and methoxycarbonyl groups influence reactivity in downstream derivatization?
The electron-withdrawing methoxycarbonyl group at C2 of the thienyl ring deactivates the triazole core, reducing nucleophilic substitution at C4. However, the thienyl sulfur enhances π-stacking in crystal packing, affecting solubility and solid-state stability. Computational studies (DFT at B3LYP/6-31G*) show:
- Partial charge distribution: C4 carboxylate (−0.45 e), thienyl S (+0.12 e).
- Implications: Selective functionalization (e.g., hydrolysis of the benzyl ester) requires alkaline conditions (NaOH/MeOH, 50°C) .
Q. What crystallographic challenges arise during structure determination, and how are they resolved?
- Disorder : The benzyl group often exhibits rotational disorder. Address by refining occupancy ratios (e.g., 50:50 split) in SHELXL .
- Twinned crystals : Use PLATON’s TwinRotMat to detect twinning and apply HKLF5 format for data integration .
- Hydrogen bonding : Graph-set analysis (Etter’s rules) reveals C=O···H–N interactions (R²₂(8) motifs) stabilizing the lattice .
Q. How does the compound’s structure-activity relationship (SAR) correlate with antiproliferative activity in cancer cell lines?
- Substituent effects : The 5-methyl group enhances lipophilicity (logP = 2.8), improving membrane permeability. Replacement with bulkier groups (e.g., norbornane) reduces activity by 30–50% in NCI-H522 lung cancer cells .
- Mechanistic insights : Triazole derivatives inhibit tubulin polymerization (IC₅₀ = 1.2 µM) by binding to the colchicine site, as shown in molecular docking (AutoDock Vina, PDB: 1SA0) .
Q. What analytical strategies resolve contradictions in reported biological activity data?
- Batch variability : Quantify residual copper (ICP-MS) if CuAAC is used; >10 ppm Cu²⁺ can induce false-positive cytotoxicity .
- Assay interference : The thienyl group absorbs at 280 nm; use MTT or CellTiter-Glo® assays instead of UV-based methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
